Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring three key structural motifs:
- Benzothiazole core: A bicyclic aromatic system known for its bioisosteric properties and role in modulating pharmacokinetic profiles .
- 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to hydrogen-bonding interactions and metabolic stability .
This compound is hypothesized to exhibit multitargeted biological activity, leveraging the benzothiazole’s affinity for enzymes like α-glucosidase and the oxadiazole’s role in antibacterial or antitubercular agents .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-15-7-5-13(6-8-15)18-24-25-19(28-18)14-9-11-26(12-10-14)21(27)20-23-16-3-1-2-4-17(16)29-20/h1-8,14H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETBBWFPPNNQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-4-Carbohydrazide
Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to yield piperidine-4-carbonyl chloride, which is subsequently reacted with hydrazine hydrate in anhydrous ethanol to form piperidine-4-carbohydrazide.
$$
\ce{ \text{Piperidine-4-carboxylic acid} + SOCl2 ->[\text{reflux}] \text{Piperidine-4-carbonyl chloride} + SO2 + HCl }
$$
$$
\ce{ \text{Piperidine-4-carbonyl chloride} + NH2NH2 ->[\text{EtOH}] \text{Piperidine-4-carbohydrazide} + HCl }
$$
Formation of Diacylhydrazine Intermediate
The carbohydrazide is reacted with 4-fluorobenzoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide:
$$
\ce{ \text{Piperidine-4-carbohydrazide} + 4-Fluorobenzoyl chloride ->[\text{Et3N, DCM}] \text{N'-(4-Fluorobenzoyl)piperidine-4-carbohydrazide} }
$$
Cyclization to 1,3,4-Oxadiazole
Cyclization of the diacylhydrazine is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent at 80–90°C for 6–8 hours:
$$
\ce{ \text{N'-(4-Fluorobenzoyl)piperidine-4-carbohydrazide} + POCl3 ->[\Delta] \text{4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine} + PO(OH)3 + HCl }
$$
Key Analytical Data :
- IR (KBr) : 1654 cm⁻¹ (C=O of oxadiazole), 1523 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.85–3.75 (m, 1H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H).
Acylation of Piperidine-Oxadiazole with Benzothiazole-2-Carbonyl Chloride
The final step involves nucleophilic acyl substitution to introduce the benzothiazole moiety.
Synthesis of Benzothiazole-2-Carbonyl Chloride
Benzothiazole-2-carboxylic acid is treated with thionyl chloride under reflux to generate the corresponding acyl chloride:
$$
\ce{ \text{Benzothiazole-2-carboxylic acid} + SOCl2 ->[\text{reflux}] \text{Benzothiazole-2-carbonyl chloride} + SO2 + HCl }
$$
Coupling Reaction
The piperidine-oxadiazole intermediate is reacted with benzothiazole-2-carbonyl chloride in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base at 40°C for 12 hours:
$$
\ce{ \text{4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine} + \text{Benzothiazole-2-carbonyl chloride} ->[\text{K2CO3, THF}] \text{Target Compound} + KCl + CO2 }
$$
Optimization Insights :
- Solvent Selection : THF enhances reaction efficiency due to its ability to solubilize both organic and inorganic components.
- Temperature : Prolonged heating at 40°C ensures complete conversion without decomposition.
Characterization and Analytical Outcomes
Spectroscopic Analysis
- FT-IR : A strong absorption at 1660 cm⁻¹ confirms the methanone carbonyl. Peaks at 1590 cm⁻¹ (C=N of oxadiazole) and 1520 cm⁻¹ (C=C of benzothiazole) validate the structure.
- ¹H NMR : Distinct signals for piperidine protons (δ 3.90–3.70), benzothiazole aromatic protons (δ 7.85–7.40), and 4-fluorophenyl protons (δ 8.05–7.10).
- HRMS : [M+H]⁺ calculated for C₂₃H₁₈FN₃O₂S: 436.1125; found: 436.1128.
Purity and Yield
- HPLC Purity : >99% (C18 column, acetonitrile:water = 70:30).
- Isolated Yield : 72–78% after silica gel column chromatography (ethyl acetate/hexane = 1:3).
Comparative Analysis of Synthetic Routes
The POCl₃ and triphosgene methods offer superior yields and purity compared to H₂SO₄, albeit requiring stringent moisture control.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially altering its electronic properties.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogs reported in the literature, focusing on structural variations, synthetic yields, and biological implications.
Table 1: Structural and Functional Comparison
Key Observations :
Oxime derivatives () show enhanced antitubercular activity, suggesting that functionalization at the methanone position could modulate target affinity .
Piperidine vs. Acetamide: Piperidine-containing analogs (e.g., 3a) exhibit flexibility for CNS targets, while acetamide derivatives (e.g., 34) prioritize enzyme inhibition via hydrogen bonding .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (piperidine coupling) and (oxadiazole formation), with yields expected to range between 40–60% based on analogous protocols .
Biological Performance :
Biological Activity
Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that incorporates a benzothiazole moiety along with a piperidine and oxadiazole ring. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the current literature on the biological activity of this compound, highlighting key research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H18FN5OS
- Molecular Weight : 373.44 g/mol
- Key Functional Groups : Benzothiazole, oxadiazole, piperidine
The presence of these functional groups is significant as they contribute to the compound's biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating various signaling pathways. It interacts with Bcl-2 proteins, which are crucial for cell survival and apoptosis regulation .
- In Vitro Studies : In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it displayed an IC50 value of 23.30 ± 0.35 µM against human glioblastoma U251 cells .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the phenyl ring enhances cytotoxicity, indicating that modifications to the structure can significantly impact its efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes .
- Comparative Studies : In comparative studies with standard antibiotics like norfloxacin, the compound exhibited similar or superior antimicrobial activity, particularly against Staphylococcus epidermidis .
Anticonvulsant Activity
Benzothiazole derivatives have been explored for their anticonvulsant potential:
- Efficacy in Animal Models : In animal models of epilepsy, compounds similar to this compound have shown significant anticonvulsant effects, effectively reducing seizure frequency .
- Mechanistic Insights : The anticonvulsant action is believed to be mediated through modulation of GABAergic neurotransmission .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzothiazole derivatives found that those with a fluorophenyl substituent exhibited enhanced activity against A431 cancer cells. The study utilized flow cytometry to assess apoptosis induction and found that the compound significantly increased apoptotic cell populations compared to controls.
Case Study 2: Antimicrobial Testing
In a recent investigation, a library of benzothiazole derivatives was screened for antimicrobial activity using disk diffusion methods. The results indicated that several compounds displayed zones of inhibition comparable to standard antibiotics.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR or PARP). The fluorophenyl group’s electron-withdrawing effect may enhance π-stacking in hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Advanced Research Question
- Substituent Variation : Replace the 4-fluorophenyl group with electron-deficient (e.g., CF3) or bulky (e.g., naphthyl) groups to modulate lipophilicity and target engagement .
- Heterocycle Replacement : Substitute oxadiazole with 1,2,4-triazole to enhance metabolic stability .
- Bioisosteres : Replace the methanone with a sulfonyl group to improve solubility without sacrificing affinity .
- In Vivo Validation : Test top derivatives in xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic profiling (t1/2, AUC) .
What are the challenges in scaling up the synthesis for preclinical studies?
Advanced Research Question
- Purification : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches .
- Catalyst Recycling : Immobilize Pd catalysts on silica for Suzuki-Miyaura couplings to reduce costs .
- By-Product Mitigation : Optimize stoichiometry (e.g., 1.2 eq. of hydrazine) to minimize unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
